molecular formula C7H6F9NO4S B12850595 2-(Perfluorobutylsulfonamido)propanoic Acid

2-(Perfluorobutylsulfonamido)propanoic Acid

Cat. No.: B12850595
M. Wt: 371.18 g/mol
InChI Key: VDKPSKAXYKUKMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(Perfluorobutylsulfonamido)propanoic Acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Perfluorobutylsulfonamido)propanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-(Perfluorobutylsulfonamido)propanoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Perfluorobutylsulfonamido)propanoic Acid involves its interaction with specific molecular targets. The perfluorobutyl group imparts unique properties to the compound, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Perfluorooctylsulfonamido)propanoic Acid
  • 2-(Perfluorohexylsulfonamido)propanoic Acid
  • 2-(Perfluorobutanesulfonamido)propanoic Acid

Uniqueness

2-(Perfluorobutylsulfonamido)propanoic Acid is unique due to its specific perfluorobutyl group, which provides distinct hydrophobic properties. This makes it particularly useful in applications where interactions with hydrophobic regions are critical. Compared to similar compounds, it offers a balance between hydrophobicity and reactivity, making it versatile for various research applications .

Properties

Molecular Formula

C7H6F9NO4S

Molecular Weight

371.18 g/mol

IUPAC Name

2-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propanoic acid

InChI

InChI=1S/C7H6F9NO4S/c1-2(3(18)19)17-22(20,21)7(15,16)5(10,11)4(8,9)6(12,13)14/h2,17H,1H3,(H,18,19)

InChI Key

VDKPSKAXYKUKMK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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